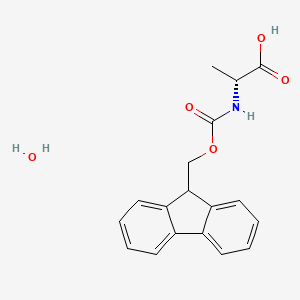

Fmoc-D-Ala-OH.H2O

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4.H2O/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21);1H2/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPWKFLOMOFHGO-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Comprehensive-Technical-Guide-to-Fmoc-D-Ala-OH-H2O-Properties-Structure-and-Application-in-Peptide-Synthesis">A Comprehensive Technical Guide to Fmoc-D-Ala-OH.H2O: Properties, Structure, and Application in Peptide Synthesis

This guide provides an in-depth exploration of N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine monohydrate (Fmoc-D-Ala-OH.H2O), a critical building block in modern peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

I. Introduction: The Significance of this compound in Peptide Synthesis

This compound is a derivative of the amino acid D-alanine, where the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This strategic modification is fundamental to the elegance and efficiency of solid-phase peptide synthesis (SPPS), a cornerstone technique for constructing peptides and proteins with defined sequences. The Fmoc group's lability to basic conditions, while remaining stable to acidic and other reagents, provides the orthogonal protection scheme necessary for the stepwise elongation of peptide chains. The "D" configuration of the alanine residue is of particular importance in the design of peptidomimetics and other specialized peptides, as it can confer resistance to enzymatic degradation and induce specific secondary structures. This guide will delve into the chemical properties, structural features, and the practical application of this compound in SPPS.

II. Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of the chiral D-alanine core, the bulky, hydrophobic Fmoc protecting group, and a molecule of water. The IUPAC name for this compound is (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate.

Figure 1. 2D structure of this compound.

The physicochemical properties of this compound are critical for its handling, storage, and reactivity in synthetic protocols. A summary of these key properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C18H19NO5 | |

| Molecular Weight | 329.3 g/mol | |

| CAS Number | 884880-37-9 | |

| Anhydrous CAS Number | 79990-15-1 | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 113-123 °C | |

| Solubility | Soluble in DMF and water. | |

| Storage | Keep in a dark place, sealed in dry, room temperature. |

III. The Core Application: Fmoc-Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). This powerful technique allows for the efficient and controlled assembly of peptide chains on a solid support (resin).

The Role of the Fmoc Protecting Group

The Fmoc group is a base-labile protecting group for the α-amino function of amino acids. Its key features include:

-

Stability: It is stable to the acidic conditions often used to cleave side-chain protecting groups and the final peptide from the resin.

-

Orthogonality: This stability to acid allows for an "orthogonal" protection strategy, where the N-terminal Fmoc group can be removed without affecting the acid-labile side-chain protecting groups.

-

Facile Removal: The Fmoc group is readily cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, most commonly a secondary amine like piperidine.

-

Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorenyl ring.

-

β-Elimination: This deprotonation leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the resin-bound amino acid.

-

DBF Scavenging: The highly reactive DBF is trapped by the secondary amine to form a stable adduct, preventing side reactions with the newly deprotected N-terminus of the peptide chain.

Diagram 1: Simplified workflow of the Fmoc deprotection step in SPPS.

IV. Experimental Protocol: A Standard Coupling and Deprotection Cycle

The following is a generalized, step-by-step protocol for the incorporation of this compound into a growing peptide chain during manual SPPS.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, 2,4,6-collidine)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Isopropanol

-

Solid-phase synthesis vessel

Protocol:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for a specified time (e.g., 3-20 minutes). The reaction progress can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct.

-

Drain the deprotection solution.

-

Repeat the deprotection step one more time.

-

Wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and DMF (3-5 times) to remove all traces of piperidine and the DBF adduct.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.

-

Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to activate the carboxylic acid. Allow pre-activation for a few minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours, or until a ninhydrin test indicates complete coupling (disappearance of the blue color).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and isopropanol (2-3 times) to remove excess reagents and byproducts.

-

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Diagram 2: A typical cycle in Fmoc solid-phase peptide synthesis.

V. The Significance of the D-Configuration

The use of D-amino acids, such as D-alanine from this compound, is a powerful strategy in peptide and drug design. Naturally occurring peptides are composed almost exclusively of L-amino acids. The incorporation of D-amino acids can:

-

Increase Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which are stereospecific for L-amino acids. This can lead to a longer in vivo half-life for peptide-based drugs.

-

Induce Specific Conformations: The presence of a D-amino acid can disrupt or induce specific secondary structures, such as β-turns, which can be crucial for biological activity.

-

Modulate Receptor Binding: The altered stereochemistry can lead to different binding affinities and selectivities for biological targets.

VI. Safety and Handling

While this compound is not classified as a hazardous substance, standard laboratory safety precautions should be observed. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

VII. Conclusion

This compound is an indispensable reagent for the synthesis of peptides containing D-alanine residues. Its well-defined chemical properties, coupled with the robust and versatile nature of Fmoc-based SPPS, make it a valuable tool for researchers in academia and industry. A thorough understanding of its structure, reactivity, and the principles of Fmoc chemistry is essential for the successful design and synthesis of novel peptides with tailored properties for a wide range of applications, from basic research to therapeutic development.

<

A Comprehensive Technical Guide to the Solubility of Fmoc-D-Ala-OH·H₂O in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine monohydrate (Fmoc-D-Ala-OH·H₂O), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS) and other applications in drug development. Understanding and optimizing the solubility of this protected amino acid is paramount for achieving high coupling efficiencies, minimizing aggregation, and ensuring the synthesis of high-purity peptides.

Introduction: The Critical Role of Solubility in Peptide Synthesis

The success of solid-phase peptide synthesis hinges on the efficient and complete reaction of protected amino acids at each step of chain elongation. A primary determinant of this efficiency is the solubility of the incoming Fmoc-amino acid in the reaction solvent. Poor solubility can lead to several undesirable outcomes, including incomplete coupling reactions, the formation of deletion sequences, and aggregation of the growing peptide chain on the solid support. These issues collectively compromise the yield and purity of the final peptide product.

Fmoc-D-Ala-OH, a derivative of the D-enantiomer of alanine, is a fundamental building block in the synthesis of peptides with specific stereochemistry, often incorporated to enhance stability against enzymatic degradation or to modulate biological activity. Its monohydrate form is a common commercial product. The solubility of Fmoc-D-Ala-OH·H₂O is governed by a complex interplay of factors including the polarity of the solvent, the crystalline nature of the solid, and the potential for intermolecular interactions.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solid that can be dissolved in the liquid at a specific temperature to form a saturated solution. For Fmoc-D-Ala-OH·H₂O, its solubility in organic solvents is influenced by:

-

"Like Dissolves Like": The polarity of the solvent relative to the solute is a key determinant. Fmoc-D-Ala-OH possesses both a highly nonpolar fluorenylmethoxycarbonyl (Fmoc) group and a polar carboxylic acid group, giving it amphipathic character.

-

Intermolecular Forces: The ability of the solvent to disrupt the crystal lattice of the solid and solvate the individual molecules is crucial. This involves overcoming solute-solute interactions and establishing favorable solute-solvent interactions.

-

Hydrogen Bonding: The carboxylic acid and the carbamate linkage in Fmoc-D-Ala-OH can participate in hydrogen bonding. Solvents that can act as hydrogen bond donors or acceptors can influence solubility.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature, as the increased kinetic energy helps to overcome the lattice energy of the solid.

Solubility Profile of Fmoc-D-Ala-OH·H₂O

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility information for Fmoc-D-Ala-OH.

| Solvent | Chemical Formula | Type | Solubility | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Clearly Soluble | A standard solvent for SPPS. One supplier specifies that 1 mmole (311.33 mg) is clearly soluble in 2 mL, which corresponds to a concentration of approximately 155.7 mg/mL. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL[1] | A strong solvent for many Fmoc-amino acids. Ultrasonic assistance may be needed[1]. |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Good to Excellent | Generally considered to have a higher solvating power than DMF, especially for hydrophobic sequences. |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Limited | Not a good solvent for most Fmoc-amino acids and is more commonly used in Boc-SPPS. |

| Water | H₂O | Polar Protic | Insoluble | As expected for a compound with a large, nonpolar protecting group. |

Note: The qualitative descriptions "Good to Excellent" and "Limited" are based on general technical literature for Fmoc-amino acids and may vary for Fmoc-D-Ala-OH·H₂O specifically.

Factors Influencing Solubility and Mitigation Strategies

Several factors can negatively impact the solubility of Fmoc-D-Ala-OH·H₂O, leading to challenges during its use.

-

Aggregation: The bulky, aromatic Fmoc groups have a tendency to stack and aggregate via π-π interactions, particularly at higher concentrations. This can lead to the formation of gels or precipitates, reducing the effective concentration of the amino acid available for reaction.

-

Solvent Quality: The purity of the solvent is critical. For instance, DMF can degrade over time to form dimethylamine, which can prematurely cleave the Fmoc group. Water content in hygroscopic solvents like DMSO can also affect solubility.

-

Temperature: While gentle heating can improve the solubility of sparingly soluble compounds, excessive heat should be avoided as it can risk the degradation of the Fmoc protecting group.

Strategies to Enhance Solubility:

-

Sonication: The use of an ultrasonic bath can provide the energy needed to break up aggregates and facilitate dissolution.

-

Gentle Warming: Carefully warming the solution (e.g., to 30-40°C) can increase the rate and extent of dissolution.

-

Co-solvents: Adding a small amount of a stronger solvent, such as DMSO or NMP, to a primary solvent like DMF can enhance the solubility of difficult-to-dissolve Fmoc-amino acids.

Experimental Determination of Thermodynamic Solubility

For researchers and drug development professionals requiring precise solubility data in a specific solvent system, experimental determination is the most reliable approach. The "shake-flask" method is a widely accepted technique for determining thermodynamic (or equilibrium) solubility.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the thermodynamic solubility of Fmoc-D-Ala-OH·H₂O.

Caption: Workflow for determining thermodynamic solubility.

Detailed Step-by-Step Protocol

This protocol outlines the shake-flask method for determining the solubility of Fmoc-D-Ala-OH·H₂O in a given organic solvent.

Materials:

-

Fmoc-D-Ala-OH·H₂O (solid)

-

Solvent of interest (high-purity, analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE) or centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of Fmoc-D-Ala-OH·H₂O to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. b. Accurately pipette a known volume of the organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C). b. Agitate the mixture for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 4, 8, 16, 24, 48 hours) to determine when the concentration of the dissolved solid plateaus.

-

Phase Separation: a. After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. Alternatively, centrifuge the sample at a high speed and collect the supernatant.

-

Quantification: a. Prepare a series of standard solutions of Fmoc-D-Ala-OH·H₂O of known concentrations in the solvent of interest. b. Analyze the standard solutions by HPLC-UV to generate a calibration curve. c. Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve. d. Analyze the diluted sample by HPLC-UV under the same conditions as the standards.

-

Calculation: a. Using the calibration curve, determine the concentration of Fmoc-D-Ala-OH·H₂O in the diluted sample. b. Back-calculate the concentration in the original undiluted sample, taking into account the dilution factor. This value represents the thermodynamic solubility of Fmoc-D-Ala-OH·H₂O in the tested solvent at the specified temperature.

Practical Implications and Recommendations

-

Solvent Selection for SPPS: For routine peptide synthesis, high-purity DMF is often a suitable choice for dissolving Fmoc-D-Ala-OH·H₂O. For sequences that are prone to aggregation or for dissolving larger quantities, NMP may offer superior performance.

-

Troubleshooting Dissolution: If Fmoc-D-Ala-OH·H₂O does not readily dissolve, employ sonication for 5-10 minutes. If solubility is still an issue, gentle warming to approximately 37°C with intermittent vortexing can be effective.

-

Use of Co-solvents: For particularly challenging cases, preparing a concentrated stock solution in DMSO and adding a small volume to the primary reaction solvent (e.g., DMF) can be a viable strategy.

-

Importance of Empirical Verification: Due to variability in the purity of both the protected amino acid and the solvents, as well as environmental factors, it is strongly recommended that researchers empirically verify the solubility of Fmoc-D-Ala-OH·H₂O under their specific experimental conditions.

Conclusion

The solubility of Fmoc-D-Ala-OH·H₂O is a multifaceted property that is fundamental to its successful application in chemical synthesis, particularly in the realm of peptide chemistry. While general guidelines exist, a thorough understanding of the underlying principles of solubility and the availability of a robust experimental protocol for its determination are indispensable for researchers and drug development professionals. By carefully selecting solvents, employing appropriate dissolution techniques, and, when necessary, empirically determining solubility, the challenges associated with the handling of this important synthetic building block can be effectively overcome, paving the way for the efficient and reliable synthesis of target molecules.

References

Introduction: The Significance of Fmoc-D-Ala-OH·H₂O in Modern Peptide Science

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Ala-OH·H₂O

Nα-(9-Fluorenylmethoxycarbonyl)-D-alanine, commonly known as Fmoc-D-Ala-OH, is a cornerstone building block in modern peptide synthesis, particularly within the framework of solid-phase peptide synthesis (SPPS).[1][2] Its D-chiral configuration is of paramount importance in the design of peptide-based therapeutics, where the incorporation of D-amino acids can confer resistance to enzymatic degradation, thereby enhancing the peptide's in vivo stability and bioavailability.[3][4] This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of Fmoc-D-Ala-OH and its common hydrated form, Fmoc-D-Ala-OH·H₂O, tailored for researchers, scientists, and professionals in drug development.

The fluorenylmethoxycarbonyl (Fmoc) protecting group, introduced by Carpino and Han, is celebrated for its base-lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups typically employed in SPPS.[][6] This orthogonality is a key advantage of Fmoc chemistry, preserving the integrity of sensitive peptide sequences.[] The hydrated form, Fmoc-D-Ala-OH·H₂O, is a stable, crystalline solid that is convenient for handling and storage.[7][8] Understanding the synthesis and purification of this crucial reagent is fundamental to ensuring the quality and success of synthetic peptide campaigns.

The Chemistry of Fmoc Protection: A Mechanistic Perspective

The synthesis of Fmoc-D-Ala-OH involves the nucleophilic attack of the amino group of D-alanine on an activated Fmoc donor reagent. The reaction is typically carried out under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity. The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimde (Fmoc-OSu).[][9]

While Fmoc-Cl is a more reactive agent, potentially leading to faster reaction times, it is also more susceptible to hydrolysis and can generate side products.[1][10] Fmoc-OSu, on the other hand, offers a more controlled reaction with a cleaner profile, making it a preferred choice for achieving high purity, despite its potentially longer reaction times.[1][] The choice between these reagents often depends on the specific requirements of the synthesis, such as scale and the sensitivity of the amino acid.

The reaction proceeds via a Schotten-Baumann-type mechanism, where the deprotonated amine of D-alanine attacks the electrophilic carbonyl carbon of the Fmoc reagent. The subsequent departure of the leaving group (chloride or N-hydroxysuccinimide) results in the formation of the stable Fmoc-carbamate.

Caption: Generalized workflow of Fmoc protection of D-alanine.

Experimental Protocol: Synthesis of Fmoc-D-Ala-OH·H₂O

This section provides a detailed, step-by-step methodology for the synthesis of Fmoc-D-Ala-OH·H₂O, optimized for high yield and purity.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| D-Alanine | 89.09 | 5.00 g | 56.1 |

| Fmoc-OSu | 337.32 | 19.95 g | 59.1 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 14.87 g | 140.3 |

| 1,4-Dioxane | - | 100 mL | - |

| Deionized Water | - | 100 mL | - |

| Diethyl Ether | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Hexanes | - | As needed | - |

| 2M Hydrochloric Acid (HCl) | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Step-by-Step Procedure

-

Dissolution of D-Alanine: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve D-alanine (5.00 g, 56.1 mmol) in a mixture of 100 mL of deionized water and 100 mL of 1,4-dioxane.[11][12] Stir until the D-alanine is fully dissolved.

-

Basification: To the stirred solution, add sodium carbonate (14.87 g, 140.3 mmol) in portions. Ensure the base is fully dissolved before proceeding. The pH of the solution should be basic (pH > 9).

-

Addition of Fmoc-OSu: Gradually add Fmoc-OSu (19.95 g, 59.1 mmol) to the reaction mixture over a period of 30 minutes.[11] The reaction is exothermic, and a slight increase in temperature may be observed.

-

Reaction: Allow the mixture to stir at room temperature for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes/acetic acid (e.g., 50:50:1).

-

Work-up - Phase Separation: After the reaction is complete, transfer the mixture to a separatory funnel. Add 100 mL of deionized water and 100 mL of diethyl ether. Shake vigorously and allow the layers to separate. Discard the organic (ether) layer, which contains unreacted Fmoc-OSu and byproducts. Repeat the extraction with diethyl ether (2 x 100 mL) to ensure complete removal of non-polar impurities.[12]

-

Acidification and Product Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl. A white precipitate of Fmoc-D-Ala-OH will form. Extract the product into ethyl acetate (3 x 150 mL).[12]

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a white solid.

Purification: Achieving High Purity for Demanding Applications

The purity of Fmoc-amino acids is critical for the success of peptide synthesis, as impurities can lead to the formation of deletion or insertion sequences that are difficult to separate from the target peptide.[13][14]

Recrystallization: The Primary Purification Technique

Recrystallization is a highly effective method for purifying the crude Fmoc-D-Ala-OH.[11]

-

Solvent Selection: A common and effective solvent system for recrystallization is ethyl acetate and hexanes.[11]

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes to the hot solution until it becomes cloudy (the point of saturation).

-

Allow the solution to cool slowly to room temperature, during which crystals of Fmoc-D-Ala-OH·H₂O will form.

-

Further cool the mixture in an ice bath for at least one hour to maximize crystal formation.

-

Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes (1:1), and dry under vacuum.

-

Caption: Recrystallization workflow for the purification of Fmoc-D-Ala-OH·H₂O.

High-Performance Liquid Chromatography (HPLC) for Ultra-High Purity

For applications requiring the highest purity, reversed-phase HPLC (RP-HPLC) can be employed.[11][13]

-

Column: A C18 stationary phase is typically used.[11]

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.[11]

-

Detection: UV detection at 265 nm is suitable for the Fmoc group.[13]

Characterization and Quality Control: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized Fmoc-D-Ala-OH·H₂O.

| Parameter | Typical Specification | Method |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Purity (HPLC) | ≥ 99.0% | RP-HPLC |

| Enantiomeric Purity | ≥ 99.5% D-isomer | Chiral HPLC |

| Optical Rotation | [α]²⁰/D = +18.0 ± 2.0° (c=1 in DMF) | Polarimetry |

| ¹H NMR | Conforms to structure | NMR Spectroscopy |

| ¹³C NMR | Conforms to structure | NMR Spectroscopy |

| Mass Spectrometry | [M+H]⁺ = 312.1, [M+Na]⁺ = 334.1 | ESI-MS |

| Water Content (Karl Fischer) | Corresponds to monohydrate (approx. 5.4%) | Karl Fischer Titration |

Common Impurities and Their Mitigation

-

Dipeptide (Fmoc-D-Ala-D-Ala-OH): Can form if Fmoc-Cl is used as the activating agent. Using Fmoc-OSu minimizes this impurity.[9]

-

β-Alanine Derivatives: Can arise from the rearrangement of Fmoc-OSu. Careful control of reaction conditions and high-quality reagents are crucial.[15]

-

Free D-Alanine: Results from incomplete reaction. Can be removed during the aqueous work-up.

-

L-Enantiomer (Fmoc-L-Ala-OH): Can be present if the starting D-alanine is not enantiomerically pure. Chiral HPLC is necessary for its detection and quantification.[13]

The Role of the Water of Hydration

Fmoc-D-Ala-OH is often isolated as a monohydrate. The water molecule is typically integrated into the crystal lattice, forming hydrogen bonds with the carboxylic acid and/or the carbamate group of the Fmoc-amino acid. This hydration can contribute to the stability of the crystalline solid. While the presence of the water of hydration does not typically interfere with subsequent coupling reactions in peptide synthesis (as the reaction is carried out in anhydrous solvents), it is important to account for the water content when calculating the molar equivalents for the coupling step. The exact water content can be determined by Karl Fischer titration.

Conclusion

The synthesis and purification of Fmoc-D-Ala-OH·H₂O are critical processes that underpin the successful construction of high-quality synthetic peptides. By understanding the underlying chemical principles, adhering to robust experimental protocols, and employing rigorous purification and characterization techniques, researchers can ensure the integrity of this vital building block. The insights provided in this guide are intended to empower scientists to produce Fmoc-D-Ala-OH·H₂O of the highest purity, thereby facilitating advancements in peptide-based drug discovery and development.

References

-

Fmoc-D-Alanine: A High-Purity Building Block for Advanced Peptide Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]. (Accessed: January 3, 2026).

-

Fmoc - Lokey Lab Protocols. Wikidot. Available at: [Link]. (Accessed: January 3, 2026).

-

Fmoc-D-Ala-OH [79990-15-1]. Aapptec Peptides. Available at: [Link]. (Accessed: January 3, 2026).

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]. (Accessed: January 3, 2026).

-

Novabiochem® Enhanced specification Fmoc-amino acids. Merck Millipore. Available at: [Link]. (Accessed: January 3, 2026).

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]. (Accessed: January 3, 2026).

-

Fmoc-D-Ala-OH.H2O | C18H19NO5 | CID 53486450. PubChem. Available at: [Link]. (Accessed: January 3, 2026).

-

(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid. PubChem. Available at: [Link]. (Accessed: January 3, 2026).

-

HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available at: [Link]. (Accessed: January 3, 2026).

-

impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]. (Accessed: January 3, 2026).

-

Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. ResearchGate. Available at: [Link]. (Accessed: January 3, 2026).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fmoc-Ala-OH (1-13C) - 1 g [anaspec.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. shop.bachem.com [shop.bachem.com]

- 9. benchchem.com [benchchem.com]

- 10. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 11. benchchem.com [benchchem.com]

- 12. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Fmoc-D-Ala-OH·H₂O in Peptide Synthesis

Abstract

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design, imparting crucial properties such as enhanced proteolytic stability and conformational control. Fmoc-D-Ala-OH·H₂O is a pivotal building block for introducing D-alanine into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive technical overview of its mechanism of action, from the fundamental principles of Fmoc chemistry to detailed experimental protocols. We will explore the strategic importance of the D-configuration, the practical implications of the water of hydration, and the intricate chemistry of peptide bond formation on a solid support. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic workflows.

Introduction: The Strategic Advantage of D-Alanine Incorporation

Nature predominantly utilizes L-amino acids in protein synthesis. Consequently, endogenous proteases have evolved to recognize and cleave peptide bonds involving these L-isomers, leading to the rapid degradation of natural peptide therapeutics in vivo. The strategic substitution of L-amino acids with their D-enantiomers is a powerful technique to overcome this limitation.[1][2] Peptides containing D-amino acids exhibit significantly increased resistance to enzymatic degradation, leading to longer plasma half-lives and improved bioavailability.[3]

Fmoc-D-Ala-OH is the standard reagent for introducing D-alanine using the robust and widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.[4] Its simple methyl side chain provides minimal steric hindrance while conferring the critical proteolytic resistance associated with the D-configuration.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cyclical process that allows for the stepwise assembly of a peptide chain while it is covalently attached to an insoluble resin support.[5] The core principle of this methodology is the use of two orthogonal protecting groups: a temporary N-terminal protecting group (Fmoc) and permanent side-chain protecting groups (e.g., Boc, Trt, tBu), which are stable under the conditions used for Fmoc removal.[6]

The synthesis cycle consists of three main stages:

-

Nα-Fmoc Deprotection: The cycle begins with the removal of the base-labile Fmoc group from the N-terminus of the resin-bound amino acid, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] This exposes a free primary or secondary amine.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, Fmoc-D-Ala-OH·H₂O) is activated and coupled to the newly exposed amine, forming a new peptide bond.

-

Washing: Excess reagents and byproducts are washed away from the resin, ensuring a clean reaction for the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the completed peptide from the resin support and the simultaneous removal of all permanent side-chain protecting groups using a strong acid, typically trifluoroacetic acid (TFA).

The Role of Water of Hydration (·H₂O)

Fmoc-D-Ala-OH is often supplied as a monohydrate. While seemingly a minor detail, the presence of this water molecule has important practical implications for the researcher.

-

Molecular Weight: The water of hydration must be included when calculating the molecular weight of the reagent for accurate weighing. The molecular weight of anhydrous Fmoc-D-Ala-OH is 311.33 g/mol , while the monohydrate, Fmoc-D-Ala-OH·H₂O, has a molecular weight of 329.35 g/mol . [1][7]Failing to account for this will result in using a lower molar equivalent of the amino acid than intended, potentially leading to incomplete coupling.

-

Solubility: While Fmoc-amino acids generally have good solubility in DMF and N-methyl-2-pyrrolidone (NMP), the presence of bound water can influence dissolution kinetics. [5][8]In practice, the monohydrate form is readily soluble in standard SPPS solvents.

-

Stability and Handling: As a solid, the hydrated form is generally stable when stored correctly (refrigerated and protected from excess moisture). [1]It is crucial to allow the reagent to warm to room temperature in a desiccator before opening to prevent atmospheric moisture from condensing on the cold powder. [9]* Reaction Chemistry: The water molecule is not "bound" in a way that makes it inert. During the activation step, this water can potentially compete with the intended nucleophile (the resin-bound amine) by hydrolyzing the activated amino acid intermediate. However, since the Fmoc-amino acid is used in excess (typically 3-5 equivalents), the practical impact of this minor side reaction is generally negligible and does not significantly reduce coupling efficiency. [10]

Activation and Coupling Mechanism

For a peptide bond to form, the carboxyl group of the incoming Fmoc-D-Ala-OH must be activated to make it a better electrophile. This is accomplished using coupling reagents. Among the most common are aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

The mechanism proceeds as follows:

-

Activation: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the HBTU reagent reacts with the carboxylic acid of Fmoc-D-Ala-OH. This rapidly forms a highly reactive HOBt (Hydroxybenzotriazole) active ester intermediate.

-

Coupling: The nucleophilic free amine on the N-terminus of the resin-bound peptide attacks the carbonyl carbon of this activated ester.

-

Peptide Bond Formation: A stable amide (peptide) bond is formed, incorporating the D-alanine residue into the growing chain. The HOBt is released as a byproduct.

This process is highly efficient, with coupling reactions often reaching completion in under an hour at room temperature. [11]

Experimental Protocol: Manual Incorporation of Fmoc-D-Ala-OH·H₂O

This protocol details a standard manual procedure for coupling Fmoc-D-Ala-OH·H₂O onto a resin-bound peptide with a free N-terminal amine.

Scale: 0.1 mmol synthesis Resin: Rink Amide resin (or other suitable resin with a free amine)

Reagents and Materials

-

Peptide-resin (0.1 mmol, pre-swelled in DMF)

-

Fmoc-D-Ala-OH·H₂O (MW: 329.35 g/mol )

-

HBTU (MW: 379.25 g/mol )

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

DCM (Dichloromethane)

-

Kaiser Test Kit reagents

-

Solid Phase Peptide Synthesis (SPPS) reaction vessel with frit

-

Shaker or bubbler (for agitation)

Step-by-Step Methodology

-

Fmoc Deprotection (if necessary):

-

Wash the peptide-resin (0.1 mmol) with DMF (3 x 5 mL).

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 7 minutes. Drain.

-

Add another 5 mL of 20% piperidine in DMF. Agitate for 7 minutes. Drain.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

-

Wash with DCM (2 x 5 mL) and then DMF (2 x 5 mL).

-

-

Preparation of Coupling Solution (Activation):

-

In a separate vial, weigh Fmoc-D-Ala-OH·H₂O (165 mg, 0.5 mmol, 5 eq.).

-

Add HBTU (189 mg, 0.49 mmol, ~4.9 eq.).

-

Add 2 mL of DMF and briefly vortex to dissolve.

-

Add DIPEA (174 µL, 1.0 mmol, 10 eq.). The solution may change color.

-

Allow the solution to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Drain the final DMF wash from the deprotected peptide-resin.

-

Immediately add the prepared coupling solution to the resin.

-

Ensure there is enough solvent to cover the resin, adding a small amount of extra DMF if necessary.

-

Agitate the mixture at room temperature for 45-60 minutes.

-

-

Monitoring the Coupling Reaction (Kaiser Test):

-

Remove a small sample of beads (1-2 mg) from the reaction vessel.

-

Wash the beads thoroughly on a small piece of filter paper with DMF, then DCM, then DMF.

-

Place the washed beads in a small glass test tube.

-

Add 2-3 drops each of the three Kaiser test reagents (potassium cyanide in pyridine, ninhydrin in butanol, phenol in butanol).

-

Heat the tube at 100°C for 5 minutes.

-

Interpretation:

-

Yellow/Colorless beads: Negative result. Coupling is complete (>99.5%). Proceed to the next step.

-

Blue/Purple beads: Positive result. Free amines are present, and coupling is incomplete. Recouple by repeating steps 3.1-3.3.

-

-

-

Washing:

-

Once the coupling is complete (negative Kaiser test), drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 x 5 mL).

-

The resin is now ready for the next deprotection and coupling cycle.

-

Data Presentation: Coupling Efficiency

The efficiency of a coupling reaction is critical for the overall purity of the final peptide. While coupling efficiency is sequence-dependent, the incorporation of simple, non-bulky residues like D-alanine is typically highly efficient.

| Parameter | Typical Value | Notes |

| Reagent Equivalents | ||

| Fmoc-D-Ala-OH·H₂O | 3 - 5 eq. | Using excess drives the reaction to completion. |

| HBTU / DIPEA | ~0.98 eq. / 2 eq. (relative to AA) | Standard stoichiometry for aminium salt activation. |

| Reaction Conditions | ||

| Solvent | DMF or NMP | NMP can be superior for solvating aggregating sequences. [3][5] |

| Temperature | Room Temperature | Elevated temperatures are generally not needed for D-Ala. |

| Coupling Time | 45 - 60 min | Sufficient for >99% completion in most cases. |

| Expected Coupling Efficiency | > 99.5% | As determined by a negative qualitative Kaiser test. [6][12] |

Table 1: Typical parameters and expected efficiency for Fmoc-D-Ala-OH·H₂O coupling.

Conclusion

Fmoc-D-Ala-OH·H₂O is an indispensable reagent in modern peptide chemistry, providing a reliable and efficient means to introduce proteolytic resistance into synthetic peptides. A thorough understanding of its mechanism of action—from the base-labile nature of the Fmoc group to the activation chemistry facilitated by coupling reagents—is essential for its successful application. By paying careful attention to practical considerations, such as the correct molecular weight of the hydrated form and the use of robust monitoring protocols like the Kaiser test, researchers can confidently incorporate D-alanine and enhance the therapeutic potential of their peptide candidates.

References

-

CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. Retrieved from [Link] [4]7. Advanced ChemTech. (n.d.). Fmoc-D-Ala-OH•H2O Product Page. Retrieved from a relevant chemical supplier website.

Sources

- 1. Fmoc-D-Ala-OH.H2O | C18H19NO5 | CID 53486450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solarsolutions4everyone.co.za [solarsolutions4everyone.co.za]

- 3. peptide.com [peptide.com]

- 4. youtube.com [youtube.com]

- 5. biotage.com [biotage.com]

- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ijrpr.com [ijrpr.com]

- 11. Bound water - Wikipedia [en.wikipedia.org]

- 12. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Spectroscopic Characterization of Fmoc-D-Ala-OH·H₂O

This guide provides an in-depth technical overview of the essential spectroscopic data for N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine monohydrate (Fmoc-D-Ala-OH·H₂O), a fundamental building block in solid-phase peptide synthesis (SPPS). A thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and quality control in research, development, and manufacturing of peptide-based therapeutics. This document is intended for researchers, scientists, and drug development professionals who utilize Fmoc-protected amino acids and require a robust analytical framework for their characterization.

Introduction: The Critical Role of Spectroscopic Verification

In the precise world of peptide synthesis, the chemical integrity of each building block is non-negotiable. The Fmoc-protecting group strategy is a cornerstone of modern peptide chemistry, and Fmoc-D-Ala-OH is a frequently used derivative for introducing D-alanine residues into a peptide sequence. The incorporation of D-amino acids can significantly enhance the proteolytic stability and modulate the conformational properties of the final peptide. Therefore, unequivocal confirmation of the starting material's identity and purity is the first critical step in ensuring a successful synthesis.

This guide delves into the three primary spectroscopic techniques employed for the characterization of Fmoc-D-Ala-OH·H₂O: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and provide an analysis of the expected spectral data.

Molecular Structure and Key Features

A foundational understanding of the molecular structure is essential for interpreting the spectroscopic data.

Caption: Molecular structure of Fmoc-D-Ala-OH·H₂O.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C). For Fmoc-D-Ala-OH·H₂O, NMR confirms the presence and connectivity of all constituent protons and carbons.

¹H NMR Spectroscopy

Proton NMR provides a quantitative map of the hydrogen atoms in the molecule. The chemical shift (δ) of each proton is indicative of its local electronic environment.

-

Sample Preparation: Accurately weigh 5-10 mg of Fmoc-D-Ala-OH·H₂O and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred due to its ability to dissolve a wide range of organic compounds and because the acidic proton of the carboxylic acid is readily observable.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for optimal signal dispersion.

-

Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

The ¹H NMR spectrum of Fmoc-D-Ala-OH is characterized by distinct signals corresponding to the fluorenyl, methoxy, and D-alanine moieties. The following table summarizes the expected chemical shifts for Fmoc-L-Ala-OH in DMSO-d₆, which are expected to be virtually identical for the D-enantiomer.[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~12.6 | Broad Singlet | 1H |

| Fmoc Aromatic (4H) | 7.90 | Doublet | 2H |

| Fmoc Aromatic (4H) | 7.74 | Doublet | 2H |

| Fmoc Aromatic (4H) | 7.43 | Triplet | 2H |

| Fmoc Aromatic (4H) | 7.35 | Triplet | 2H |

| Amide (-NH) | 7.70 | Doublet | 1H |

| Fmoc Methylene (-CH₂-) | 4.30 - 4.24 | Multiplet | 2H |

| Fmoc Methine (-CH-) | 4.03 | Triplet | 1H |

| Alanine α-Proton (-CαH) | 4.03 | Multiplet | 1H |

| Alanine β-Protons (-CβH₃) | 1.30 | Doublet | 3H |

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent, concentration, and instrument.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: The same NMR spectrometer as for ¹H NMR can be used.

-

Data Acquisition: A proton-decoupled pulse sequence is standard, resulting in a spectrum where each unique carbon atom appears as a singlet. A larger number of scans is necessary to obtain a good signal-to-noise ratio.

The ¹³C NMR spectrum will show distinct signals for the carboxylic acid, the amide carbonyl, the carbons of the Fmoc group, and the alanine carbons. The expected chemical shifts for Fmoc-L-Ala-OH are provided below and are anticipated to be identical for Fmoc-D-Ala-OH.[2]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | ~174 |

| Amide Carbonyl (-NHC O-) | ~156 |

| Fmoc Aromatic (quaternary) | ~144, ~141 |

| Fmoc Aromatic (methine) | ~128, ~127, ~125, ~120 |

| Fmoc Methylene (-C H₂-) | ~66 |

| Alanine α-Carbon (-C αH) | ~50 |

| Fmoc Methine (-C H-) | ~47 |

| Alanine β-Carbon (-C βH₃) | ~17 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.

-

Sample Preparation: Grind a small amount (1-2 mg) of Fmoc-D-Ala-OH·H₂O with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

The IR spectrum of Fmoc-D-Ala-OH·H₂O will exhibit characteristic absorption bands confirming the presence of key functional groups. A representative IR spectrum for Fmoc-Ala-OH is available.[3] The presence of the water of hydration will be indicated by a broad O-H stretching band.

| Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (Carboxylic Acid & H₂O) | 3400 - 2500 (broad) |

| N-H Stretch (Amide) | ~3300 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=O Stretch (Carboxylic Acid) | ~1720 |

| C=O Stretch (Amide/Urethane) | ~1690 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| N-H Bend (Amide) | ~1530 |

The "Identity (IR): passes test" designation on supplier documentation, such as from Sigma-Aldrich, confirms that the spectrum matches that of a verified reference standard.[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound and can also provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino acid derivatives.

-

Sample Preparation: Prepare a dilute solution of Fmoc-D-Ala-OH·H₂O (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Introduce the sample solution into an ESI mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

The molecular weight of the anhydrous Fmoc-D-Ala-OH is 311.33 g/mol . The monohydrate has a molecular weight of 329.35 g/mol .

-

Positive Ion Mode: The spectrum will typically show the protonated molecule [M+H]⁺ at m/z 312.3. Adducts with sodium [M+Na]⁺ (m/z 334.3) or potassium [M+K]⁺ (m/z 350.4) may also be observed.

-

Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 310.3 is expected to be a prominent peak.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and provide further structural confirmation. Key expected fragments include:

-

Loss of the Fmoc group: A fragment corresponding to the D-alanine moiety.

-

Formation of the fluorenylmethyl cation or related fragments: A characteristic fragment at m/z 179 or 178 is often observed due to the stable nature of this carbocation.

Workflow for Spectroscopic Analysis

Caption: A typical workflow for the comprehensive spectroscopic analysis of Fmoc-D-Ala-OH·H₂O.

Conclusion

The multifaceted approach of combining NMR, IR, and MS provides a comprehensive and unambiguous characterization of Fmoc-D-Ala-OH·H₂O. Each technique offers complementary information, and together they form a robust analytical package for ensuring the quality and identity of this critical raw material in peptide synthesis. Adherence to detailed experimental protocols and a thorough understanding of the expected spectral data are essential for all scientists and professionals working in the field of drug development and peptide chemistry.

References

Sources

Historical development of Fmoc protecting group chemistry

An In-Depth Technical Guide to the Historical Development and Core Principles of Fmoc Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The invention of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group represents a watershed moment in the history of chemical peptide synthesis. Its unique base-lability, coupled with its stability to acidic conditions, provided the foundation for a new generation of solid-phase peptide synthesis (SPPS) strategies that offered milder reaction conditions and greater versatility compared to its predecessors. This in-depth technical guide traces the historical development of Fmoc chemistry, from its conceptual origins to its widespread adoption as the dominant methodology in modern peptide synthesis. We will delve into the core chemical principles governing the use of the Fmoc group, provide detailed experimental protocols, and discuss the critical considerations for its successful application in the synthesis of complex peptides for research and therapeutic development.

PART 1: The Pre-Fmoc Era: A Quest for a Milder Orthogonality

The early days of peptide synthesis were marked by significant chemical challenges. The ability to selectively form a peptide bond between two amino acids requires the temporary masking, or "protection," of the α-amino group of one amino acid while its carboxyl group is activated for coupling. The success of any peptide synthesis strategy hinges on the judicious choice of these protecting groups.

The Reign of the Carbobenzoxy (Z) and tert-Butyloxycarbonyl (Boc) Groups

In 1932, Bergmann and Zervas introduced the carbobenzoxy (Z) group, a landmark development that for the first time allowed for the synthesis of peptides of a defined sequence.[1] However, the removal of the Z group required harsh conditions, typically catalytic hydrogenation, which limited its applicability to amino acids with sensitive functional groups.

The subsequent development of the acid-labile tert-butyloxycarbonyl (Boc) group by Merrifield in the 1960s was a major advancement.[1][2] The Boc group could be removed with moderate acids like trifluoroacetic acid (TFA), a significant improvement over the Z group. This led to the establishment of the Boc/Benzyl (Bzl) strategy for SPPS, where the temporary Nα-Boc group was removed by TFA, and the more stable, "permanent" benzyl-based side-chain protecting groups were cleaved at the end of the synthesis with strong acids like anhydrous hydrogen fluoride (HF).[3][4] While highly successful, the repeated use of TFA could lead to the gradual cleavage of side-chain protecting groups, and the final HF cleavage step required specialized, hazardous equipment.[3][5] This created a demand for a truly orthogonal protecting group strategy employing milder reaction conditions.

PART 2: The Dawn of a New Era: The Introduction of the Fmoc Group

Discovery and Initial Exploration

In 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group.[5][6] Their work was driven by the search for an amino-protecting group that was stable to acid and catalytic hydrogenation but readily cleaved under mild, non-hydrolytic basic conditions. The Fmoc group, with its unique fluorenyl moiety, fit these criteria perfectly.

Initially, the Fmoc group was explored for use in solution-phase peptide synthesis. However, a significant drawback emerged: the cleavage of the Fmoc group generates dibenzofulvene (DBF), which can react with the newly liberated amine, a process known as DBF adduct formation.[1][3] This side reaction complicated purification in solution-phase synthesis.

A Perfect Marriage: Fmoc and Solid-Phase Peptide Synthesis

The true potential of the Fmoc group was realized in the late 1970s when Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge adapted it for solid-phase peptide synthesis (SPPS).[4][7] In SPPS, the growing peptide chain is anchored to an insoluble resin support. This allows for the easy removal of excess reagents and byproducts, including the DBF generated during Fmoc deprotection, by simple washing steps.[7] This elegant solution to the DBF adduct problem paved the way for the development of the Fmoc/tBu (tert-butyl) orthogonal protection strategy, which has become the gold standard in modern peptide synthesis.[2][4]

PART 3: Core Principles of Fmoc Chemistry

The success of the Fmoc group lies in its unique chemical properties and its role within a truly orthogonal protection scheme.

The Chemical Structure and Mechanism of Cleavage

The Fmoc group is a urethane-based protecting group characterized by its fluorenyl ring system.[8] Its remarkable lability to bases is a result of the acidic proton at the C9 position of the fluorene ring.

Figure 1: General structure of an Fmoc-protected amino acid.

Cleavage of the Fmoc group proceeds via a β-elimination mechanism when treated with a secondary amine, most commonly piperidine.[1][] The base abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene and the formation of a carbamic acid intermediate, which rapidly decarboxylates to release the free amine of the peptide.[]

Figure 2: Simplified mechanism of Fmoc deprotection by piperidine.

The Fmoc/tBu Orthogonal Strategy

The Fmoc/tBu strategy is the cornerstone of modern SPPS.[10] It relies on the use of two classes of protecting groups with distinct chemical labilities:

-

Temporary Nα-Protection: The base-labile Fmoc group.

-

Permanent Side-Chain Protection: Acid-labile protecting groups, typically based on the tert-butyl (tBu) group.[8]

This orthogonality ensures that the side-chain protecting groups remain intact during the repeated cycles of Fmoc deprotection with piperidine.[] At the end of the synthesis, all the side-chain protecting groups and the linker anchoring the peptide to the resin are cleaved simultaneously in a single step using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[7]

| Protecting Group | Chemical Nature | Cleavage Condition | Purpose |

| Fmoc | Base-labile | 20% Piperidine in DMF | Temporary Nα-amino protection |

| Boc | Acid-labile | TFA | Side-chain protection (e.g., Lys, Trp) |

| tBu | Acid-labile | TFA | Side-chain protection (e.g., Asp, Glu, Ser, Thr, Tyr) |

| Trt | Highly acid-labile | Dilute TFA | Side-chain protection (e.g., Asn, Gln, His) |

| Pbf | Acid-labile | TFA | Side-chain protection (e.g., Arg) |

Table 1: Common protecting groups used in Fmoc-SPPS.

PART 4: The Fmoc-SPPS Workflow: A Step-by-Step Guide

A typical cycle of Fmoc-SPPS involves a series of discrete steps that are repeated for the incorporation of each amino acid.

Figure 3: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Step 1: Resin Preparation and First Amino Acid Coupling

The synthesis begins with a solid support (resin), typically polystyrene beads functionalized with a linker. The choice of linker determines the C-terminal functionality of the final peptide (e.g., acid or amide). The first Fmoc-protected amino acid is coupled to the resin.

Step 2: Nα-Fmoc Deprotection

The Fmoc group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).[8] This reaction is typically fast, often completing within minutes.[]

Step 3: Washing

After deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the DBF-piperidine adduct. This washing step is crucial to prevent side reactions in the subsequent coupling step.

Step 4: Amino Acid Activation and Coupling

The next Fmoc-protected amino acid is activated in solution and then added to the resin. Activation is typically achieved using a coupling reagent such as HBTU, HATU, or DIC/HOBt, which converts the carboxylic acid into a more reactive species. A tertiary base like N,N-diisopropylethylamine (DIEA) is often added to facilitate the reaction. The activated amino acid then reacts with the free amine on the resin-bound peptide to form a new peptide bond.

Step 5: Washing

The resin is washed again to remove excess reagents and byproducts from the coupling reaction.

Step 6: Capping (Optional)

In some cases, a capping step is performed after coupling to block any unreacted amino groups on the resin. This is typically done using acetic anhydride and prevents the formation of deletion sequences.

These steps (2-5/6) are repeated for each amino acid in the desired peptide sequence.

Step 7: Final Cleavage and Deprotection

Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, most commonly a mixture of TFA with scavengers (e.g., water, triisopropylsilane) to quench reactive cations generated during the cleavage process.

PART 5: Challenges and Advances in Fmoc Chemistry

While Fmoc-SPPS is a robust and widely used methodology, certain challenges can arise, particularly during the synthesis of long or "difficult" sequences.

Aspartimide Formation

One of the most significant side reactions in Fmoc chemistry is the formation of aspartimide, which can occur at Asp-Xxx sequences.[3] The piperidine used for Fmoc deprotection can catalyze the cyclization of the aspartic acid side chain, leading to the formation of a five-membered ring. This can result in chain termination or the formation of β-aspartyl peptides upon ring opening.[3] Strategies to mitigate this include the use of sterically hindered side-chain protecting groups on the Asp residue or the addition of additives to the deprotection solution.[1][3]

Aggregation

During the synthesis of long peptides, the growing peptide chain can aggregate on the solid support, leading to incomplete coupling and deprotection reactions. This is often sequence-dependent and can be addressed by using special solvents, elevated temperatures, or incorporating "difficult sequence" disruption elements into the peptide backbone.

The Quest for Greener Synthesis

There is an ongoing effort to develop more environmentally friendly approaches to Fmoc-SPPS. This includes the exploration of alternative, less toxic solvents to replace DMF and the development of more efficient coupling and deprotection reagents to reduce waste.[1]

Conclusion

The development of the Fmoc protecting group has been a transformative event in the field of peptide science.[7][11] Its unique chemical properties, when combined with the principles of solid-phase synthesis, have enabled the routine and automated synthesis of peptides of a size and complexity that were previously unimaginable.[5][11] This has had a profound impact on biomedical research and drug development, facilitating the production of a wide range of peptide-based therapeutics, diagnostics, and research tools. As the field continues to evolve, the fundamental principles of Fmoc chemistry will undoubtedly remain at the core of peptide synthesis for the foreseeable future.

References

-

Li, W., O'Brien-Simpson, N. M., Hossain, M. A., & Wade, J. D. (2020). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 73(4), 271-276. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 767-776. [Link]

-

AAPPTec. (n.d.). Solid Phase Peptide Synthesis Brief History. Retrieved from [Link]

-

Peptide Port. (n.d.). Fmoc: Fluorenylmethyloxycarbonyl Protection. Retrieved from [Link]

-

Costante, R., et al. (2014). The Evolution of Peptide Synthesis: From Early Days to Small Molecular Machines. Molecules, 19(12), 20834-20861. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Introduction to Peptide Synthesis. Methods in Molecular Biology, 522, 1-19. [Link]

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Retrieved from [Link]

-

ResearchGate. (2019, November 22). (PDF) The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Retrieved from [Link]

Sources

- 1. connectsci.au [connectsci.au]

- 2. peptide.com [peptide.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 8. chempep.com [chempep.com]

- 10. biosynth.com [biosynth.com]

- 11. 15. The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future — Li Research Group [peptide-li.com]

An In-depth Technical Guide to the Physical and Chemical Stability of Fmoc-D-Ala-OH·H₂O

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine monohydrate (Fmoc-D-Ala-OH·H₂O) is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). As one of the simplest chiral amino acid derivatives, its role is fundamental, yet its stability is a critical parameter that dictates the success and reproducibility of peptide manufacturing. The integrity of each amino acid derivative prior to and during synthesis directly impacts the purity, yield, and biological activity of the final peptide therapeutic or research agent.

This guide provides an in-depth analysis of the physical and chemical stability of Fmoc-D-Ala-OH·H₂O. Moving beyond a simple datasheet, we will explore the mechanistic underpinnings of its stability profile, provide validated experimental protocols for its assessment, and offer field-proven insights into its proper storage and handling. This document is intended for researchers, chemists, and process development scientists who rely on the consistent performance of this vital reagent.

Section 1: Core Physicochemical Properties

A baseline understanding of the molecule's intrinsic properties is essential before delving into its stability. These characteristics are the primary identifiers and quality control benchmarks.

| Property | Value | Source(s) |

| CAS Number | 79990-15-1 (Anhydrous), 884880-37-9 (Monohydrate) | [1][2] |

| Molecular Formula | C₁₈H₁₇NO₄ · H₂O (or C₁₈H₁₉NO₅) | [1] |

| Molecular Weight | 329.34 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | Approx. 147-153 °C (decomposes) | [4] |

| Optical Rotation | +18° ± 2° (c=1 in DMF) | [3] |

Section 2: Physical Stability Profile

Physical stability pertains to the integrity of the molecule's solid-state form and its behavior in solution, absent chemical reactions. For Fmoc-D-Ala-OH·H₂O, the most relevant parameters are its hygroscopicity and solubility.

Hygroscopicity and the Monohydrate Form

The designation "·H₂O" is not trivial; it is a direct indicator of the compound's tendency to absorb atmospheric moisture.

-

Causality: The presence of polar functional groups (the carboxylic acid and the carbamate linkage) makes the molecule susceptible to forming hydrogen bonds with water. This interaction is often strong enough to incorporate a water molecule into the crystal lattice, resulting in the stable monohydrate form.

-

Significance: Uncontrolled moisture absorption can lead to variability in weighing, affecting stoichiometric calculations in synthesis. More critically, excess surface water can create a microenvironment that facilitates chemical degradation, particularly hydrolysis. Commercial suppliers often provide a specification for "Loss on drying" (typically ≤6.0%), which quantifies the water content.[3]

This protocol provides a fundamental method for quantifying the water content, validating the material's hydration state.

-

Preparation: Place a clean, dry weighing bottle in a drying oven at 105 °C for 1 hour. Transfer it to a desiccator to cool to room temperature.

-

Initial Weighing: Weigh the empty bottle accurately (W₁).

-

Sample Addition: Add approximately 1.0 g of Fmoc-D-Ala-OH·H₂O to the bottle and weigh it again accurately (W₂).

-

Drying: Place the open bottle containing the sample in a vacuum oven set to 60 °C and <50 mbar for 4 hours.

-

Final Weighing: Remove the bottle, cap it, and allow it to cool to room temperature in a desiccator. Weigh the bottle accurately (W₃).

-

Calculation:

-

Weight of sample = W₂ - W₁

-

Weight of water lost = W₂ - W₃

-

% Loss on Drying = [(W₂ - W₃) / (W₂ - W₁)] * 100

-

-

Trustworthiness: The use of a desiccator is critical to prevent the reabsorption of moisture by the dried sample, which would lead to an underestimation of the water content. Running a duplicate sample ensures the reproducibility of the result.

Solubility Characteristics

Solubility is paramount for the practical application of Fmoc-D-Ala-OH·H₂O in SPPS.

-

Expertise: The molecule exhibits a dual nature. The large, nonpolar fluorenyl group renders it hydrophobic, leading to poor solubility in aqueous solutions.[5] Conversely, it is readily soluble in polar aprotic solvents, which are the workhorses of SPPS.

-

Practical Implications: Good solubility in solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) is essential for efficient delivery and coupling reactions during automated peptide synthesis.[] Incompatibility can lead to clogged lines and failed syntheses.

| Solvent | Qualitative Solubility | Rationale |

| DMF, NMP | Highly Soluble | Polar aprotic nature effectively solvates the entire molecule. |

| Dichloromethane (DCM) | Moderately Soluble | Lower polarity makes it a less effective solvent than DMF/NMP. |

| Acetonitrile (ACN) | Sparingly Soluble | Often used in purification (HPLC) but not ideal for dissolution in synthesis. |

| Water | Sparingly Soluble | The hydrophobic Fmoc group dominates, limiting solubility.[5][7] |

| Methanol, Ethanol | Soluble | The polar alcohol group can interact with the polar parts of the molecule. |

Section 3: Chemical Stability and Degradation

The chemical stability of Fmoc-D-Ala-OH·H₂O is defined by the resilience of its covalent structure to degradation. The Fmoc protecting group is, by design, the most labile part of the molecule.

Primary Degradation Pathway: Base-Mediated Deprotection

The core function of the Fmoc group is its ready cleavage under mild basic conditions, which is also its primary route of degradation upon improper storage or handling.[8]

-

Mechanism (E1cB β-Elimination): The deprotection proceeds via a well-understood E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[9][10]

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[11]

-

Formation of Dibenzofulvene (DBF): The resulting carbanion is unstable and undergoes elimination, cleaving the C-O bond to release carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate.

-

Amine Liberation & DBF Scavenging: This process liberates the free D-alanine amine. The piperidine then acts as a scavenger, reacting with the DBF via a Michael-type addition to form a stable, soluble adduct that is easily washed away.[12]

-

Caption: Experimental workflow for a formal stability study.

Section 4: Recommended Storage and Handling

Based on the stability profile, the following procedures are mandated for preserving the integrity of Fmoc-D-Ala-OH·H₂O.

-

Storage Temperature: Store refrigerated at 2-8°C . [13]This minimizes the rate of any potential slow chemical degradation and is well below the temperature required for thermal decomposition.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, and always in a tightly sealed container to prevent moisture ingress.

-

Hygroscopicity Management: Store in a desiccated environment. If removed from cold storage, allow the container to warm to room temperature before opening to prevent condensation from forming on the powder.

-

Solution Stability: Solutions of Fmoc-D-Ala-OH·H₂O in DMF are generally stable for short periods. However, for best results, they should be prepared fresh before use. Avoid storing solutions for extended durations, especially at room temperature, as the purity of the solvent (which can contain amine impurities) can influence stability.

Section 5: Analytical Methods for Stability Assessment

The cornerstone of any stability program is a validated, stability-indicating analytical method.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for quantifying the purity of Fmoc-D-Ala-OH·H₂O and detecting its degradation products. A "stability-indicating" method is one that can separate the intact compound from its potential impurities and degradants.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 30% B

-

2-17 min: 30% to 95% B

-

17-19 min: 95% B

-

19-20 min: 95% to 30% B

-

20-25 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 265 nm and 301 nm. The fluorenyl group has a characteristic absorbance around 300 nm, which is useful for monitoring deprotection. [8]8. Sample Preparation: Accurately weigh ~5 mg of Fmoc-D-Ala-OH·H₂O and dissolve in 10 mL of a 1:1 mixture of ACN:Water to create a 0.5 mg/mL solution.

-

Injection Volume: 10 µL.

-